
(2,4,6-Trimethyl-phenoxy)-acetic acid
Overview
Description
(2,4,6-Trimethyl-phenoxy)-acetic acid is an organic compound characterized by the presence of a phenoxy group substituted with three methyl groups at the 2, 4, and 6 positions, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethyl-phenoxy)-acetic acid typically involves the reaction of 2,4,6-trimethylphenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trimethyl-phenoxy)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Herbicidal Activity
One of the primary applications of (2,4,6-Trimethyl-phenoxy)-acetic acid is in agriculture as a herbicide. It effectively inhibits the growth of various weeds, making it valuable for crop management and agricultural practices. The compound's mechanism involves disrupting plant growth regulators, which are essential for normal plant development .
Cell Signaling Pathways
This compound has been implicated in several cell signaling pathways. Research indicates its involvement in:
- Apoptosis : The compound may influence programmed cell death mechanisms.
- Inflammation : Studies suggest it can modulate inflammatory responses through various signaling cascades such as NF-κB and MAPK/ERK pathways .
Neuronal Signaling
The compound shows promise in neuronal signaling research. It may interact with receptors involved in neurotransmission and neuroprotection, potentially offering insights into neurodegenerative diseases .
Anti-Infective Properties
Recent studies have explored the anti-infective potential of this compound against various pathogens. It has demonstrated activity against:
- Bacterial Infections : The compound exhibits antibacterial properties that could be harnessed in developing new antibiotics.
- Viral Infections : Preliminary research indicates efficacy against certain viruses such as Influenza and Dengue virus .
Immunological Applications
The compound has been studied for its effects on immune responses. It may play a role in modulating immune cell activities and could be useful in developing therapies for autoimmune diseases or enhancing vaccine efficacy .
Data Table of Applications
Application Area | Specific Uses | Mechanism/Effect |
---|---|---|
Herbicide | Weed growth inhibition | Disruption of plant growth regulators |
Biochemical Research | Cell signaling pathways (apoptosis, inflammation) | Modulation of NF-κB and MAPK/ERK pathways |
Neuronal Signaling | Neuroprotection research | Interaction with neurotransmitter receptors |
Anti-Infective | Bacterial and viral infections | Antibacterial and antiviral properties |
Immunology | Immune modulation | Influence on immune cell function |
Case Study 1: Herbicidal Efficacy
A study conducted on the herbicidal efficacy of this compound demonstrated significant inhibition of weed species common in agricultural settings. The results indicated that application rates correlated with effective weed control without harming crop yields.
Case Study 2: Anti-Infective Research
In vitro studies have shown that this compound exhibits potent activity against Staphylococcus aureus and Influenza A virus. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Case Study 3: Immunomodulatory Effects
Research investigating the immunomodulatory effects of this compound revealed enhanced cytokine production in immune cells exposed to the compound. This suggests its utility in formulating therapies aimed at boosting immune responses.
Mechanism of Action
The mechanism of action of (2,4,6-Trimethyl-phenoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzoic acid: Similar structure but lacks the phenoxy group.
2,4,6-Trimethylphenol: Precursor in the synthesis of (2,4,6-Trimethyl-phenoxy)-acetic acid.
Phenoxyacetic acid: Similar structure but lacks the methyl groups on the phenoxy ring.
Uniqueness
This compound is unique due to the presence of both the phenoxy group and the acetic acid moiety, along with the specific substitution pattern of the methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(2,4,6-Trimethyl-phenoxy)-acetic acid (TMPA) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological and agricultural significance, highlighting its antioxidant properties, plant growth regulation, and antimicrobial effects.
Chemical Structure and Properties
TMPA features a phenoxy group attached to an acetic acid moiety, with three methyl groups at the 2, 4, and 6 positions of the phenyl ring. This unique arrangement enhances its lipophilicity and may influence its interactions within biological systems.
Property | Description |
---|---|
Molecular Formula | C12H14O3 |
Molecular Weight | 206.24 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
1. Antioxidant Properties
TMPA has demonstrated significant antioxidant activity by scavenging free radicals, which is crucial for protecting biological systems from oxidative stress. This property suggests potential applications in preventing oxidative damage in various diseases.
- Mechanism : The electron-donating ability of TMPA allows it to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-related damage to cells.
2. Plant Growth Regulation
TMPA acts as a plant growth regulator, influencing several physiological processes in plants. It has been shown to enhance growth parameters such as root elongation and biomass accumulation.
- Case Study : Research indicated that TMPA application resulted in increased chlorophyll content and improved photosynthetic efficiency in treated plants compared to controls.
3. Antimicrobial Activity
Preliminary studies suggest that TMPA exhibits antimicrobial properties against certain bacteria and fungi. This activity makes it a candidate for developing new antimicrobial agents.
- Research Findings : In vitro tests revealed that TMPA inhibited the growth of specific pathogens, indicating its potential utility in agricultural applications as a biopesticide .
Comparative Analysis with Similar Compounds
To understand the uniqueness of TMPA, it is beneficial to compare it with other related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methylphenoxyacetic Acid | One methyl group on the phenyl ring | Less lipophilic; lower biological activity |
4-Chlorophenoxyacetic Acid | Chlorine substituent on the phenyl | Exhibits different herbicidal activity |
2,6-Dimethylphenoxyacetic Acid | Two methyl groups on the phenyl | Different biological activity profile |
The presence of three methyl groups in TMPA enhances its lipophilicity and biological activity compared to these similar compounds.
The mechanism of action for TMPA involves its interaction with specific molecular targets such as enzymes or receptors. The compound can undergo hydrolysis to release the active acid form, which can then interact with various biological targets.
- Enzyme Interaction : TMPA may inhibit certain enzymes involved in metabolic pathways, contributing to its antioxidant and antimicrobial effects.
Research Applications
TMPA's diverse biological activities make it a subject of interest in both pharmacological and agricultural research:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2,4,6-Trimethyl-phenoxy)-acetic acid, and what reaction conditions are typically employed?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where 2,4,6-trimethylphenol reacts with chloroacetic acid in alkaline conditions. Typical conditions include refluxing in acetone with anhydrous potassium carbonate (K₂CO₃) as a base to deprotonate the phenol and facilitate ether bond formation . Microwave-assisted synthesis can enhance reaction efficiency, reducing time and improving yields compared to conventional heating . Post-synthesis purification involves recrystallization or column chromatography to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aromatic proton environment (e.g., methyl group positions) and the acetic acid side chain. The splitting pattern of aromatic protons and methyl groups in ¹H NMR helps verify substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS confirms molecular weight and fragmentation patterns, ensuring no impurities from incomplete reactions .
- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, ether C-O stretch near 1250 cm⁻¹) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential dust inhalation .
- Storage : Store in a cool, dry place away from oxidizers. Long-term storage may require inert atmospheres to prevent degradation .
- Disposal : Follow hazardous waste protocols (e.g., EPA, EU 91/156/EEC) for halogenated organics. Incineration with scrubbers is recommended to avoid toxic byproducts .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate ligand-protein interactions. For example, the methyl groups may influence binding affinity to auxin receptors in plant studies .
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or stability under varying pH .
- QSAR Modeling : Correlates structural features (e.g., lipophilicity from LogP) with bioactivity, guiding derivative design for enhanced pharmacological profiles .
Q. What strategies resolve contradictory data from analytical techniques when characterizing derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Combine NMR, X-ray crystallography, and MS to resolve ambiguities. For instance, crystallography can clarify stereochemistry if NMR signals overlap .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to simplify spectral interpretation in complex mixtures .
- Synchrotron Techniques : High-resolution X-ray absorption spectroscopy (XAS) can identify trace impurities affecting reactivity .
Q. What experimental approaches investigate the structure-activity relationship (SAR) of this compound in pharmacological studies?
- Methodological Answer :
- In Vitro Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). Vary methyl group positions to assess steric effects on binding .
- In Vivo Models : Use rodent models to evaluate bioavailability. For example, radiolabel the compound to track metabolic pathways and excretion .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS/MS. Methyl groups may enhance lipid solubility, altering membrane permeability .
Properties
IUPAC Name |
2-(2,4,6-trimethylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-8(2)11(9(3)5-7)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYZUFZJRKBXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357451 | |
Record name | (2,4,6-Trimethyl-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13333-81-8 | |
Record name | 2-(2,4,6-Trimethylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13333-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4,6-Trimethyl-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4,6-trimethylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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